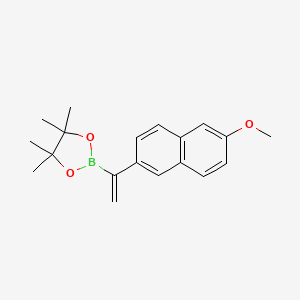
1-(6-Methoxy-2-naphthyl)vinylboronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methoxy-2-naphthyl)vinylboronic Acid Pinacol Ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds .
Méthodes De Préparation
The synthesis of 1-(6-Methoxy-2-naphthyl)vinylboronic Acid Pinacol Ester typically involves the hydroboration of alkenes or alkynes with pinacolborane. This process can be catalyzed by various metal complexes, such as palladium or iron complexes, to achieve high yields and selectivity . Industrial production methods often employ similar catalytic systems but on a larger scale, ensuring the efficient and cost-effective synthesis of the compound .
Analyse Des Réactions Chimiques
1-(6-Methoxy-2-naphthyl)vinylboronic Acid Pinacol Ester undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the boronic ester into a corresponding alcohol or ketone.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: It can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol . The major products formed from these reactions are typically biaryl or alkenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
1-(6-Methoxy-2-naphthyl)vinylboronic Acid Pinacol Ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1-(6-Methoxy-2-naphthyl)vinylboronic Acid Pinacol Ester exerts its effects primarily involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the stability and reactivity of the boronic ester group, which allows for efficient and selective coupling reactions .
Comparaison Avec Des Composés Similaires
1-(6-Methoxy-2-naphthyl)vinylboronic Acid Pinacol Ester can be compared with other similar compounds, such as:
Vinylboronic Acid Pinacol Ester: This compound is also used in Suzuki-Miyaura coupling reactions but lacks the methoxy-naphthyl group, which can influence reactivity and selectivity.
Phenylboronic Acid Pinacol Ester: Another common boronic ester used in organic synthesis, but with different electronic and steric properties compared to the naphthyl derivative.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in coupling reactions, making it a valuable tool in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C19H23BO3 |
|---|---|
Poids moléculaire |
310.2 g/mol |
Nom IUPAC |
2-[1-(6-methoxynaphthalen-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H23BO3/c1-13(20-22-18(2,3)19(4,5)23-20)14-7-8-16-12-17(21-6)10-9-15(16)11-14/h7-12H,1H2,2-6H3 |
Clé InChI |
XSGMNTGKQYDXTM-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC3=C(C=C2)C=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4S)-4-[[(E)-4-Bromo-2-buten-1-yl]oxy]-1-Boc-2-[(trityloxy)methyl]pyrrolidine](/img/structure/B15336375.png)
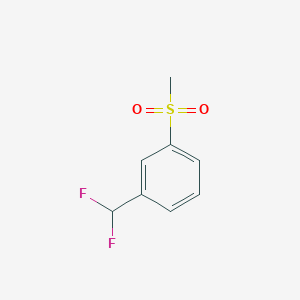
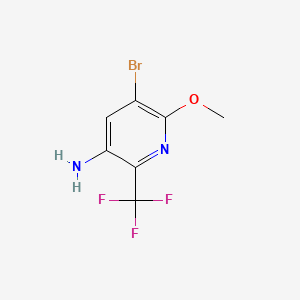
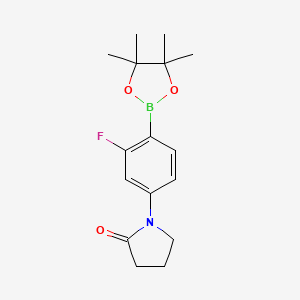
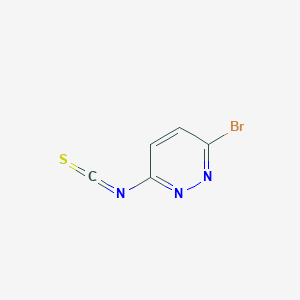
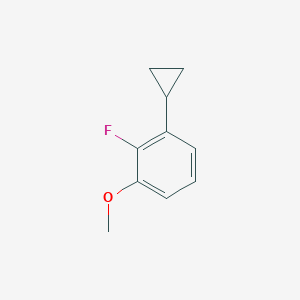
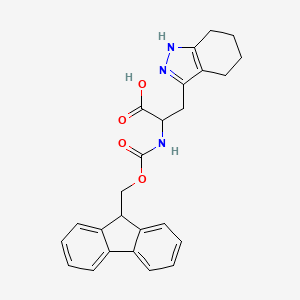
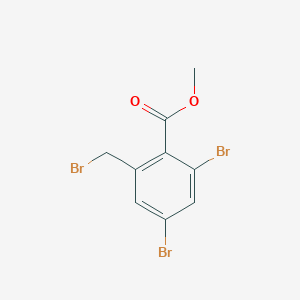
![N-[2-(Boc-amino)ethyl]-2,4,6-trichloronicotinamide](/img/structure/B15336440.png)

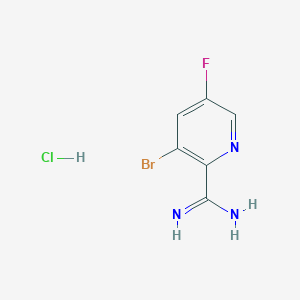
![5-Bromobenzo[d][1,3]dioxole-2-thione](/img/structure/B15336465.png)
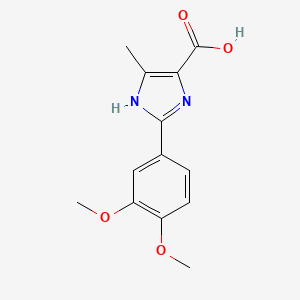
![4-[(Chloromethoxy)methyl]tetrahydro-2H-pyran](/img/structure/B15336469.png)
